molecular formula C17H21NO5S B2418852 N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1351621-59-4

N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2418852
CAS No.: 1351621-59-4
M. Wt: 351.42
InChI Key: IOYXSZQCKIDJKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound with a complex structure that includes a sulfonamide group, a phenylpropyl chain, and methoxy groups

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-hydroxy-3-phenylpropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or strong acids/bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the sulfonamide group can yield an amine.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The phenylpropyl chain and methoxy groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide: Similar structure but with an amide group instead of a sulfonamide.

    2-Hydroxy-N-(3-phenylpropyl)benzamide: Lacks the methoxy groups and sulfonamide group.

    N-(2-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide: Similar sulfonamide group but different aromatic substitution.

Uniqueness

N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide is unique due to the presence of both methoxy groups and a sulfonamide group, which can confer distinct chemical and biological properties. These features may enhance its solubility, stability, and binding interactions compared to similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-2,5-dimethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5S/c1-22-15-8-9-16(23-2)17(11-15)24(20,21)18-12-14(19)10-13-6-4-3-5-7-13/h3-9,11,14,18-19H,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYXSZQCKIDJKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.